![molecular formula C19H25N5O B2995203 1-苯乙基-3-((1-(嘧啶-2-基)哌啶-4-基)甲基)脲 CAS No. 1235050-66-4](/img/structure/B2995203.png)
1-苯乙基-3-((1-(嘧啶-2-基)哌啶-4-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a phenethyl group, a pyrimidine ring, a piperidine ring, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine and piperidine rings, followed by the attachment of the phenethyl and urea groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the urea group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could impact its solubility in water .科学研究应用
Leukemia Treatment
This compound has been utilized in the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have shown promising in vitro anti-proliferative activities against leukemia cell lines . These derivatives were found to be more potent than the BTK inhibitor ibrutinib, with IC50 values in the range of 0.84–2.9 μM against various leukemia cell lines, indicating a strong potential for leukemia treatment.
Tyrosine Kinase Inhibition
Selected compounds from the group that includes “1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” are inhibitors of tyrosine kinases . Tyrosine kinases play a crucial role in the signaling pathways of cells, and their dysfunction can lead to diseases like cancer. By inhibiting these enzymes, the compound could be used in therapies targeting cancers driven by tyrosine kinase activity.
Anti-Inflammatory Properties
Research has been conducted on the anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives, which are synthesized using a similar urea structure . These compounds have shown significant COX-1 and COX-2 inhibition, suggesting potential applications in treating inflammatory conditions.
Anti-Fibrosis Activity
The pyrimidin-2-yl moiety, a part of the compound’s structure, has been employed in the synthesis of novel derivatives that exhibit anti-fibrotic activities . These activities were evaluated against immortalized rat hepatic stellate cells, and some derivatives presented better anti-fibrotic activities than existing drugs, indicating potential for treating fibrotic diseases.
Structural Characterization of Pharmaceuticals
The compound has been structurally characterized in the form of its piperazin-1-ium salt derivatives, which are important for understanding the properties of pharmaceuticals like Imatinib . Imatinib is used to treat chronic myelogenic leukemia, and structural studies of such compounds are vital for drug development.
Kinase Activity Modulation
Inhibition of kinase activity is a critical area of research for cancer treatment. Compounds containing the pyrimidin-2-yl moiety have been studied for their ability to inhibit PKB kinase activity, which is important for developing new cancer therapies .
未来方向
属性
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-12-7-16-5-2-1-3-6-16)23-15-17-8-13-24(14-9-17)18-20-10-4-11-21-18/h1-6,10-11,17H,7-9,12-15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDYIMDXZNHRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。